N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Substitution Reaction: The 1,3,4-thiadiazole-2-thiol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzylthio group.
Coupling with 4-Nitrobenzoyl Chloride: Finally, the intermediate product is coupled with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, which can lead to the discovery of new drugs.
Medicine: Its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It could affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-(5-((4-chlorobenzyl)thio)-1,2,4-triazol-2-yl)-4-nitrobenzamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a thiadiazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKHLXPPKMXQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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